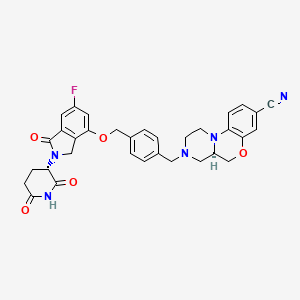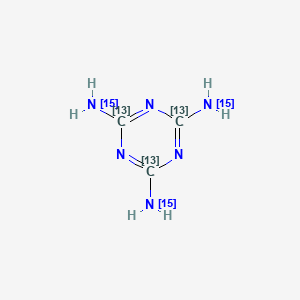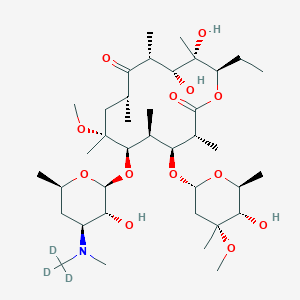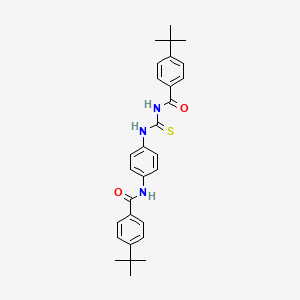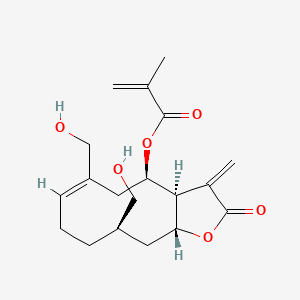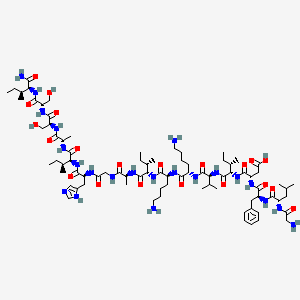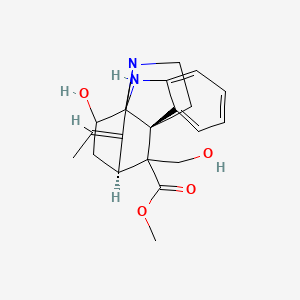
Nb-Demethylechitamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nb-Demethylechitamine is an alkaloid isolated from the methanol extract of Alstonia rostrata twigs . This compound has shown significant in vitro cytotoxic activity against several human cancer cell lines, including human myeloid leukemia HL-60, liver cancer SMMC-7721, lung cancer A-549, breast cancer MCF-7, and colon cancer SW480 cells .
準備方法
化学反応の分析
Nb-Demethylechitamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Nb-Demethylechitamine has a wide range of scientific research applications. It has been studied for its cytotoxic activity against various human cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, this compound has been identified as a potential dipeptidyl peptidase-4 (DPP4) inhibitor, which could be useful in the treatment of type-2 diabetes . The compound’s unique structure and biological activity also make it a valuable tool in medicinal chemistry and drug design .
作用機序
The mechanism of action of Nb-Demethylechitamine involves its interaction with specific molecular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . Additionally, as a potential DPP4 inhibitor, this compound may help regulate glucose homeostasis by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and inhibiting glucagon release .
類似化合物との比較
Nb-Demethylechitamine is structurally similar to other indole alkaloids such as echitamine and winphylline A . its unique cytotoxic activity and potential as a DPP4 inhibitor set it apart from these compounds . Other similar compounds include demethylalstoscholarinine E and subaphylline, which also exhibit biological activity but differ in their specific mechanisms of action and therapeutic potential .
特性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
methyl (1S,10R,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27-2/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17+,19?,20-,21?/m0/s1 |
InChIキー |
VZZBVNLFHYEUHM-CITVZARASA-N |
異性体SMILES |
C/C=C\1/CN2CC[C@@]34C2([C@@H](C[C@@H]1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 |
正規SMILES |
CC=C1CN2CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
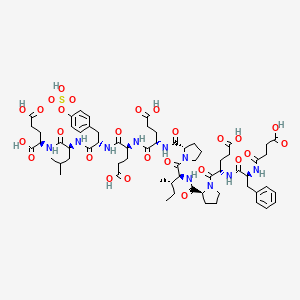

![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
